1-(2-フルオロピリジン-4-イル)ピペリジン-4-オール

説明

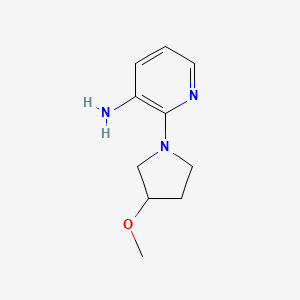

The compound “1-(2-Fluoropyridin-4-yl)piperidin-4-ol” is a versatile material used extensively in scientific research. It belongs to the class of organic compounds known as phenylpiperidines . Its unique properties make it suitable for various applications including drug discovery, organic synthesis, and medicinal chemistry.

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The methods of synthesis of fluoropyridines, including 1-(2-Fluoropyridin-4-yl)piperidin-4-ol, have been discussed in several scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

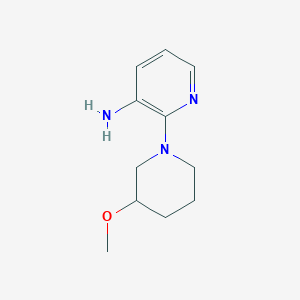

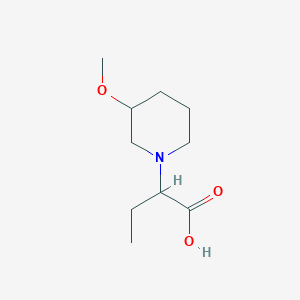

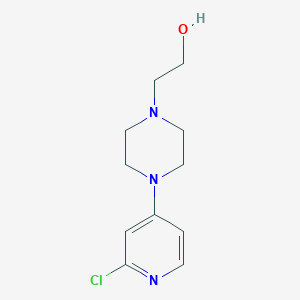

The molecular formula of “1-(2-Fluoropyridin-4-yl)piperidin-4-ol” is C10H13FN2O. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Chemical Reactions Analysis

The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . A selective synthesis of fluoropyridines remains a challenging problem .科学的研究の応用

創薬と開発

1-(2-フルオロピリジン-4-イル)ピペリジン-4-オール: は、医薬品化学において貴重なビルディングブロックです。 その構造は、ピペリジン環とフルオロピリジン部分の両方を有するため、さまざまな生物学的標的との結合に適しています 。 この化合物は、潜在的な治療効果を持つ新しい分子を作成するために使用できます。 例えば、この化合物の誘導体は、HIV治療薬としての可能性が検討されており、CCR5アンタゴニストとして機能する可能性があります .

ピペリジン誘導体の合成

ピペリジン誘導体は、多くの医薬品に広く見られます。 問題の化合物は、さまざまな化学反応を受けることで、幅広いピペリジン誘導体を生成できます。これらの誘導体は、その後、薬理活性についてスクリーニングされます。 これらの誘導体は、有効性と安全性プロファイルが向上した新しい薬剤の発見につながる可能性があります .

抗マラリア研究

1-(2-フルオロピリジン-4-イル)ピペリジン-4-オールに構造的に関連する化合物は、その抗マラリア特性について研究されています。 特に、マラリアの原因となる寄生虫であるPlasmodium falciparumの耐性株に対して高い選択性と活性を示しています。 これは、この化合物のさらなる探求が、新しい抗マラリア薬の開発に貢献する可能性があることを示唆しています .

有機合成

有機合成において、1-(2-フルオロピリジン-4-イル)ピペリジン-4-オールは汎用性の高い中間体として役立ちます。 それは、複雑な有機分子を作成するために、多成分反応、環化、および環化反応に参加することができます。 これらの反応は、天然物の合成や他の生物活性化合物の合成に不可欠です .

作用機序

Target of Action

The primary target of 1-(2-Fluoropyridin-4-yl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

1-(2-Fluoropyridin-4-yl)piperidin-4-ol interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .

Biochemical Pathways

The interaction of 1-(2-Fluoropyridin-4-yl)piperidin-4-ol with the CCR5 receptor affects the HIV-1 entry process . Specifically, the compound acts as a CCR5 antagonist, blocking the receptor and preventing HIV-1 from entering the cell .

Result of Action

The result of 1-(2-Fluoropyridin-4-yl)piperidin-4-ol’s action is the prevention of HIV-1 entry into cells. By blocking the CCR5 receptor, the compound prevents the virus from using this receptor as a coreceptor for entry . This can potentially slow the progression of HIV-1 infection and improve response to treatment .

将来の方向性

Piperidines and their derivatives, including “1-(2-Fluoropyridin-4-yl)piperidin-4-ol”, continue to be an area of active research due to their significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

生化学分析

Biochemical Properties

1-(2-Fluoropyridin-4-yl)piperidin-4-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with the chemokine receptor CCR5, a G-protein coupled receptor involved in the entry process of HIV-1 . The interaction between 1-(2-Fluoropyridin-4-yl)piperidin-4-ol and CCR5 is characterized by a strong salt-bridge interaction, which is facilitated by the presence of a basic nitrogen atom in the piperidine ring . Additionally, the compound’s lipophilic groups contribute to its binding affinity with CCR5 .

Cellular Effects

1-(2-Fluoropyridin-4-yl)piperidin-4-ol has been observed to influence various cellular processes. In particular, it has shown potential in modulating cell signaling pathways and gene expression. The compound’s interaction with CCR5 can inhibit the entry of HIV-1 into cells, thereby affecting the viral replication cycle . Furthermore, studies have indicated that 1-(2-Fluoropyridin-4-yl)piperidin-4-ol may impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of 1-(2-Fluoropyridin-4-yl)piperidin-4-ol involves its binding interactions with biomolecules. The compound’s ability to form a salt-bridge interaction with the CCR5 receptor is a key aspect of its mechanism . This interaction inhibits the receptor’s function, preventing the entry of HIV-1 into host cells . Additionally, 1-(2-Fluoropyridin-4-yl)piperidin-4-ol may exert its effects by modulating enzyme activity and gene expression, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Fluoropyridin-4-yl)piperidin-4-ol have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its activity over extended periods . Degradation products may form under certain conditions, potentially affecting its efficacy . Long-term studies have shown that 1-(2-Fluoropyridin-4-yl)piperidin-4-ol can have sustained effects on cellular function, particularly in inhibiting HIV-1 replication .

Dosage Effects in Animal Models

The effects of 1-(2-Fluoropyridin-4-yl)piperidin-4-ol in animal models have been studied to determine its dosage-dependent effects. At lower doses, the compound has shown efficacy in inhibiting HIV-1 replication without significant adverse effects . Higher doses may result in toxic effects, highlighting the importance of determining an optimal dosage for therapeutic applications . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

1-(2-Fluoropyridin-4-yl)piperidin-4-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with metabolic enzymes can influence the production and utilization of metabolites, potentially altering cellular metabolism . Additionally, 1-(2-Fluoropyridin-4-yl)piperidin-4-ol may affect the activity of enzymes involved in the detoxification and elimination of xenobiotics .

Transport and Distribution

The transport and distribution of 1-(2-Fluoropyridin-4-yl)piperidin-4-ol within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its localization to target sites . Once inside the cell, 1-(2-Fluoropyridin-4-yl)piperidin-4-ol can accumulate in specific compartments, influencing its activity and function .

Subcellular Localization

The subcellular localization of 1-(2-Fluoropyridin-4-yl)piperidin-4-ol is essential for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes .

特性

IUPAC Name |

1-(2-fluoropyridin-4-yl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c11-10-7-8(1-4-12-10)13-5-2-9(14)3-6-13/h1,4,7,9,14H,2-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCIPTYKUJLWXCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=CC(=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl)methanamine](/img/structure/B1474478.png)